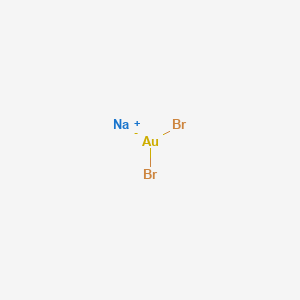
Sodium;dibromogold(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;dibromogold(1-) is a chemical compound that consists of sodium ions and dibromogold anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sodium;dibromogold(1-) typically involves the reaction of gold salts with bromine in the presence of sodium ions. One common method is the reduction of tetrachloroauric acid with a reducing agent in the presence of sodium bromide. The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of Sodium;dibromogold(1-) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;dibromogold(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state gold compounds.
Reduction: It can be reduced to elemental gold under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Halogenating agents like chlorine and iodine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) compounds, while reduction typically produces elemental gold .
Aplicaciones Científicas De Investigación
Sodium;dibromogold(1-) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium;dibromogold(1-) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their function and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with cellular components in a specific manner .
Comparación Con Compuestos Similares
Dibromoalkanes: These compounds have similar bromine content but differ in their core structure and properties.
Gold Compounds: Other gold compounds, such as gold chloride and gold nanoparticles, share some similarities but differ in their reactivity and applications.
Uniqueness: Sodium;dibromogold(1-) is unique due to its combination of sodium ions and dibromogold anions, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
24594-56-7 |
|---|---|
Fórmula molecular |
AuBr2Na |
Peso molecular |
379.76 g/mol |
Nombre IUPAC |
sodium;dibromogold(1-) |
InChI |
InChI=1S/Au.2BrH.Na/h;2*1H;/q+1;;;+1/p-2 |
Clave InChI |
LTNGNZZEXTYILA-UHFFFAOYSA-L |
SMILES canónico |
[Na+].Br[Au-]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
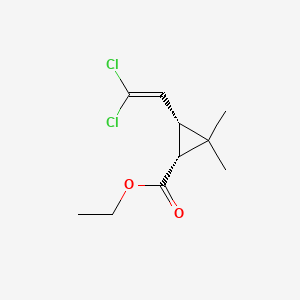

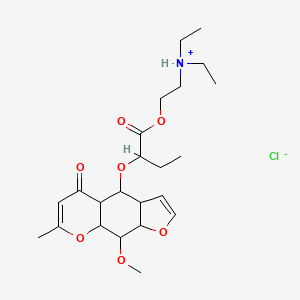

![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
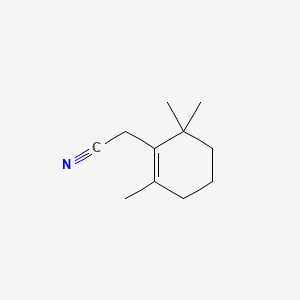
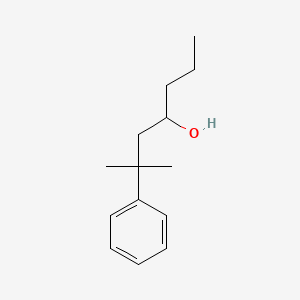
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)
